(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a heterocyclic hybrid featuring a 1,4-thiazepane ring fused with a furan moiety and linked to a 1-methyl-1H-1,2,3-triazole via a methanone bridge. Its structural complexity arises from the integration of sulfur (thiazepane), oxygen (furan), and nitrogen (triazole) atoms, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-16-9-10(14-15-16)13(18)17-5-4-12(20-8-6-17)11-3-2-7-19-11/h2-3,7,9,12H,4-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOUMUGPSWCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of . The structure features a thiazepane ring fused with a furan moiety and a triazole, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O2S |
| Molecular Weight | 339.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act by binding to the active sites of enzymes, inhibiting their normal functions.
- Receptor Modulation : It can function as an agonist or antagonist at specific receptors, thereby altering cellular signaling pathways.
Pharmacological Studies
Research has indicated that compounds similar to the one exhibit significant pharmacological activities:
- Antimicrobial Activity : Studies have shown that thiazepane derivatives can possess antimicrobial properties, making them potential candidates for antibiotic development.
- CNS Activity : Research on related compounds suggests that they can cross the blood-brain barrier and influence neurotransmitter levels, potentially offering neuroprotective effects.
Case Studies
A recent study explored the pharmacokinetics and metabolism of a structurally similar compound, revealing that it could enhance acetylcholine and serotonin levels in the hippocampus, suggesting potential cognitive benefits .
In Vitro Studies
In vitro experiments have demonstrated that derivatives of thiazepane compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells .
In Vivo Studies
Animal studies have indicated that certain derivatives can improve memory retention and cognitive function in models of Alzheimer's disease. These compounds were found to significantly enhance synaptic plasticity and reduce amyloid-beta plaque accumulation .
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its 1,4-thiazepane-furan core , which differentiates it from other triazole-containing analogs. Key structural comparisons include:
Key Observations :
- The 1,4-thiazepane ring in the target compound introduces conformational flexibility and sulfur-based electronic effects, contrasting with rigid cores like isoxazolo-pyridazines () or planar fluorenes ().
- The methanone bridge in the target compound may enhance stability compared to sulfanyl-linked analogs (), which could influence bioavailability .
Physicochemical Properties
- Molecular Weight : At 339.44 g/mol, the target compound falls within the "drug-like" range (≤500 g/mol), unlike bulkier analogs in (e.g., compound 4d with naphthalen-6-yl, MW ~450 g/mol), which may face solubility challenges.
- Lipophilicity : The furan and triazole moieties likely confer moderate logP values (~2–3), comparable to ’s thiophene-containing analogs but lower than fluorene-based derivatives ().
- Solubility: The methanone group may improve aqueous solubility relative to sulfanyl-linked derivatives () due to increased polarity.
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic analysis reveals three major disconnections for the synthesis of this compound:
- The amide bond between the triazole and thiazepane components
- The C-C bond at position 7 of the thiazepane and the furan ring
- The thiazepane ring itself, which can be constructed from appropriate linear precursors
These disconnections guide the development of efficient synthetic routes as outlined in the following sections.
Synthesis of the 1,4-Thiazepane Core
The 1,4-thiazepane ring system represents a critical intermediate in the synthesis of the target compound. Two main approaches have been identified for the construction of this heterocyclic system.
Method A: Synthesis from 1,4-Thiazepanones
This method involves the initial formation of 1,4-thiazepanones followed by reduction to 1,4-thiazepanes. The procedure has been optimized through a one-pot conjugate addition/cyclization reaction using α,β-unsaturated esters and 1,2-amino thiols.
Procedure:
- A suitable α,β-unsaturated ester, preferably a methyl ester of 3-(2-thienyl)-acrylic acid, undergoes conjugate addition with N-Boc-cysteamine
- Cyclization is promoted by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) with 0.2 equivalents of imidazole as an acyl transfer additive
- The reaction is conducted in acetonitrile at ambient temperature for 0.5-3 hours
- The resulting 1,4-thiazepanone is reduced using sodium borohydride/iodine or borane dimethylsulfide to form the corresponding 1,4-thiazepane
Optimization studies have shown that acetonitrile is the preferred solvent for this reaction, eliminating the need for heating as required with tetrahydrofuran.
Method B: Reduction of Tetrahydro-1,4-thiazepan-5-one
A more direct route involves the reduction of commercially available tetrahydro-1,4-thiazepan-5-one (CAS: 2896-98-2) using lithium aluminum hydride.
Procedure:
- Lithium aluminum hydride (1M solution in THF, 5.5 mL) is added dropwise to a stirred solution of tetrahydro-1,4-thiazepan-5-one (721.5 mg) in dry THF (21 mL) at 0°C
- The reaction mixture is stirred at 0°C for 10 minutes, then at room temperature for 4 hours
- The reaction is quenched by careful successive addition of water (0.2 mL), 5N aqueous NaOH (0.2 mL), and water (0.74 mL)
- The mixture is diluted with ether (50 mL) and filtered through a pad of celite
- The filter cake is washed with ether (100 mL) and the filtrate is concentrated to afford 1,4-hexahydrothiazepine
Alternative conditions involve conducting the reduction at 60°C for 2 hours, which has shown yields of approximately 75.7%.
The introduction of the furan-2-yl group at position 7 of the 1,4-thiazepane ring can be achieved through several methods based on the synthetic strategies employed for analogous compounds.
Alkylation Method
This approach involves the alkylation of the 1,4-thiazepane with a suitable furan-2-yl derivative. This method has been successfully employed for the synthesis of related compounds containing various aryl substituents at position 7.
Procedure:
- The 1,4-thiazepane is treated with a furan-2-yl halide or tosylate in the presence of a base such as potassium carbonate or sodium hydride
- The reaction is typically conducted in acetonitrile or DMF at temperatures ranging from room temperature to 80°C
- The progress of the reaction is monitored by TLC or LCMS
- The product is isolated by extraction with ethyl acetate, followed by washing with aqueous sodium bicarbonate and brine
Cycloaddition Method
For certain analogs, the furan moiety can be introduced through a cycloaddition reaction with an appropriate diene and dienophile. This method is particularly useful when specific substitution patterns on the furan ring are required.
N-Acylation with 1-Methyl-1H-1,2,3-triazole-4-carbonyl Chloride
The final step in the synthesis involves the N-acylation of the 1,4-thiazepane nitrogen with the 1-methyl-1H-1,2,3-triazole-4-carbonyl group. This transformation can be achieved through several methods.
Direct Acylation with Acid Chloride
Procedure:
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride
- The acid chloride is then reacted with 7-(furan-2-yl)-1,4-thiazepane in the presence of a base such as triethylamine or pyridine
- The reaction is typically conducted in dichloromethane or THF at 0°C to room temperature
- The product is purified by column chromatography
Coupling Method Using Carbodiimides
An alternative approach involves the use of coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Procedure:
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated with a coupling reagent (DCC, EDC, or T3P) in the presence of a base
- 7-(furan-2-yl)-1,4-thiazepane is added to the reaction mixture
- The reaction is conducted in dichloromethane or DMF at room temperature
- The product is purified by column chromatography
The T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) coupling method has shown particular promise for related compounds, as demonstrated in the synthesis of 2,3-diaryl-1,3-thiazepan-4-ones.
Optimized One-Pot Synthetic Method
Based on the synthesis of similar compounds, a streamlined one-pot method has been developed that combines several of the key steps.
Procedure:
- A two-necked round-bottom flask is charged with the appropriate imine precursor or the aldehyde and amine components
- 2-Methyltetrahydrofuran is added as the solvent, followed by pyridine
- The appropriate sulfur-containing acid (e.g., [1-(sulfanylmethyl)cyclopropyl]acetic acid) is added
- T3P in 2-methyltetrahydrofuran (50 weight percent) is added, and the reaction is stirred at room temperature
- The reaction mixture is worked up by extraction with dichloromethane, washing with water, saturated sodium bicarbonate, and saturated sodium chloride
- The organic layer is dried over sodium sulfate and concentrated to give the crude product, which is further purified as needed
This method has demonstrated good versatility for the synthesis of compounds with varied aryl substituents.
Click Chemistry Approach for Triazole Formation
A particularly effective method for incorporating the triazole moiety involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This approach can be adapted for the synthesis of this compound.
Procedure:
- An azide-functionalized 1,4-thiazepane derivative is prepared
- This intermediate undergoes a copper(I)-catalyzed cycloaddition with a suitable terminal alkyne
- The resulting triazole is then functionalized to introduce the carbonyl linkage to the thiazepane nitrogen
- The final product is purified by column chromatography
The click chemistry approach offers high specificity and yields, making it a valuable alternative for the synthesis of triazole-containing compounds.
Optimization of Reaction Conditions
Optimization studies have been conducted to determine the ideal conditions for various steps in the synthesis. Table 2 summarizes the key findings for the cyclization reaction to form 1,4-thiazepanones.
Table 2. Optimization of Cyclization Conditions
| Entry | Base | Additive | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DBU | None | THF | Reflux | 24 | 11 |
| 2 | DIEA | None | THF | Reflux | 24 | Trace |
| 3 | Et₃N | None | THF | Reflux | 24 | Trace |
| 4 | NaOH | None | THF | Reflux | 120 | 28 |
| 5 | DBU | Imidazole (0.2 eq) | THF | Reflux | 24 | 53 |
| 6 | DBU | Imidazole (0.2 eq) | MeCN | RT | 24 | 65 |
| 7 | DBU | Imidazole (0.2 eq) | MeCN | 60°C | 12 | 72 |
| 8 | DBU | Imidazole (0.2 eq) | DMF | 80°C | 6 | 68 |
Based on these data, the optimal conditions for cyclization involve using DBU as the base with imidazole as an additive in acetonitrile at 60°C for 12 hours.
For the reduction of 1,4-thiazepanones to 1,4-thiazepanes, various conditions have been evaluated, as shown in Table 3.
Table 3. Optimization of Reduction Conditions
| Entry | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄/I₂ | THF | RT | 6 | 83 |
| 2 | BH₃·DMS | THF | 0°C to RT | 4 | 89 |
| 3 | LiAlH₄ | THF | 0°C to RT | 4 | 92 |
| 4 | LiAlH₄ | THF | 60°C | 2 | 76 |
The optimal conditions for reduction appear to be the use of lithium aluminum hydride in THF at 0°C to room temperature for 4 hours, which gives the highest yield of the 1,4-thiazepane product.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
- Extraction with organic solvents (dichloromethane, ethyl acetate)
- Washing with aqueous solutions (water, sodium bicarbonate, brine)
- Column chromatography using silica gel with appropriate solvent systems (ethyl acetate/hexane gradients)
- Recrystallization from suitable solvents (ethanol, acetonitrile)
Characterization
The compound can be characterized using various analytical techniques:
NMR Spectroscopy : ¹H and ¹³C NMR provide confirmation of the structural features
Mass Spectrometry : Expected molecular ion peak at m/z 292.36, corresponding to the molecular formula C₁₃H₁₆N₄O₂S
IR Spectroscopy : Characteristic absorption bands including:
X-ray Crystallography : Definitive confirmation of the three-dimensional structure when suitable crystals can be obtained
The synthesis of this compound can be achieved through multiple synthetic routes, with the optimal approach depending on specific requirements and available starting materials. The key steps involve formation of the 1,4-thiazepane core, introduction of the furan-2-yl group, and attachment of the 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety.
Recent advances in synthetic methodologies, particularly the use of one-pot procedures and click chemistry, offer promising alternatives for more efficient synthesis of this compound. Future research directions could include:
- Development of asymmetric synthesis methods to prepare stereochemically pure forms of the compound
- Investigation of greener synthetic approaches with reduced environmental impact
- Extension of the synthetic methodologies to prepare analogs with varied substituents for structure-activity relationship studies
- Application of flow chemistry techniques for potential scale-up of the synthesis
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step protocols, including thiazepane ring formation via cyclization of precursors (e.g., 5-substituted 2-amino benzenethiols) and functionalization of the triazole moiety. Key parameters include:
- Temperature control : Cyclization reactions often require reflux conditions (e.g., 80–100°C in acetic acid) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for triazole coupling .
- Catalysts : Piperidine or morpholine derivatives may accelerate condensation steps .
- Purification : HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) ensures >95% purity .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify thiazepane ring protons (δ 3.1–3.8 ppm) and triazole carbons (δ 145–150 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 375.12) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement of the furan-thiazepane-triazole scaffold, critical for SAR studies .
Advanced Research Questions
Q. How does the compound’s structure influence its biological activity?
Methodological Answer:
- Functional group contributions :
- The furan moiety enhances lipophilicity, improving membrane permeability .
- The thiazepane ring’s conformational flexibility modulates receptor binding .
- The triazole group participates in hydrogen bonding with target enzymes (e.g., kinases) .
- SAR studies : Modify substituents (e.g., fluorination of phenyl groups) to assess changes in IC values against cancer cell lines (e.g., MCF-7) .
Q. What experimental designs are recommended for assessing stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies :
- pH variation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative stress : Expose to 0.1% HO; track furan ring oxidation by LC-MS .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via DSC .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., cell line viability assays vs. enzymatic inhibition). For example, conflicting cytotoxicity data may arise from differing ATP concentrations in kinase assays .
- Dose-response validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) with triplicate technical replicates .
- Computational docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR), correlating with experimental IC values .
Q. What strategies are effective for in vivo pharmacokinetic profiling?
Methodological Answer:
- Animal models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 24 hours .
- Bioanalysis : Quantify using UPLC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
- Metabolite identification : Incubate with liver microsomes; use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the thiazepane ring) .
Methodological Considerations for Advanced Studies
Q. Designing experiments to evaluate enzyme inhibition mechanisms
- Kinetic assays : Use fluorogenic substrates (e.g., Z-LYTE® kits) to measure % inhibition at varying compound concentrations (0.1–100 µM) .
- Reversibility testing : Perform jump-dilution assays; irreversible binding shows no recovery of enzyme activity post-dilution .
Q. Addressing solubility challenges in biological assays
- Co-solvents : Use DMSO ≤0.1% (v/v) to prevent cytotoxicity .
- Nanoparticle formulation : Encapsulate with PLGA-PEG (85:15 ratio) to enhance aqueous dispersion (PDI <0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
